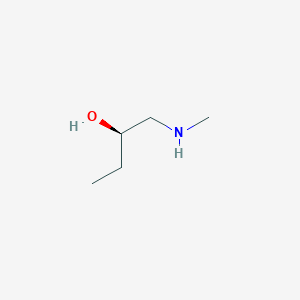

(2R)-1-(Methylamino)butan-2-ol

Description

Significance of Chiral β-Amino Alcohols in Modern Organic Synthesis

Chiral β-amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. Their importance in modern organic synthesis is multifaceted. They are widely recognized as crucial intermediates in the preparation of a vast array of biologically active compounds and pharmaceuticals. researchgate.netrroij.com The structural motif of a β-amino alcohol is prevalent in numerous natural products, including certain antibiotics and alkaloids. rroij.com

Furthermore, chiral β-amino alcohols and their derivatives are extensively utilized as chiral auxiliaries and ligands in asymmetric catalysis. researchgate.netdiva-portal.orgresearchgate.net Their ability to coordinate with metal centers and create a chiral environment allows for the highly selective synthesis of one enantiomer of a desired product over the other. This control over stereochemistry is paramount in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be critically dependent on its three-dimensional structure. The development of cost-effective and efficient catalysts based on chiral amino alcohols remains an active area of research. unr.edu.arconicet.gov.ar

Stereochemical Aspects and Enantiomeric Purity of (2R)-1-(Methylamino)butan-2-ol

(2R)-1-(Methylamino)butan-2-ol is a chiral secondary alcohol with the molecular formula C₅H₁₃NO. Its structure features a four-carbon butanol backbone with a methylamino group at the first carbon and a hydroxyl group at the second carbon. The designation "(2R)" specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the hydroxyl group. This specific spatial arrangement of substituents around the chiral center is crucial for its interactions in a chiral environment.

The enantiomeric purity, or enantiomeric excess (ee), of (2R)-1-(Methylamino)butan-2-ol is a critical parameter that dictates its effectiveness in asymmetric synthesis. High enantiomeric purity is essential for achieving high stereoselectivity in catalyzed reactions. The verification of enantiomeric purity is typically accomplished using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase. These methods allow for the separation and quantification of the two enantiomers, (2R)-1-(Methylamino)butan-2-ol and its non-superimposable mirror image, (2S)-1-(Methylamino)butan-2-ol. Nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric excess.

The synthesis of (2R)-1-(Methylamino)butan-2-ol with high enantiomeric purity is a key objective. Common synthetic strategies involve the stereoselective reduction of a ketone precursor using chiral catalysts or enzymatic methods. For instance, the reduction of (2R)-1-(methylamino)butan-2-one can yield the desired (2R)-alcohol. Careful control of reaction parameters such as temperature and the choice of reducing agent is necessary to maximize the formation of the desired enantiomer.

Historical Context and Evolution of Research on Chiral Amino Alcohol Systems

The concept of chirality, or "handedness" in molecules, has been understood for a considerable time, but its practical implications in chemistry and pharmacology were not always at the forefront of research. utwente.nl Historically, many chiral drugs were marketed as racemic mixtures, containing equal amounts of both enantiomers. ethernet.edu.et However, it became increasingly apparent that different enantiomers of a chiral molecule can have vastly different biological activities. In many cases, one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. ethernet.edu.et

This realization spurred significant research into methods for synthesizing enantiomerically pure compounds. Chiral amino alcohols, many of which can be derived from readily available natural sources like amino acids, emerged as valuable tools in this endeavor. diva-portal.orgresearchgate.net Early methods for obtaining enantiomerically pure amino alcohols often relied on the reduction of the corresponding amino acids. rroij.com

Over the years, the field has evolved dramatically, with the development of numerous sophisticated synthetic methods for producing chiral amino alcohols with high stereoselectivity. These include asymmetric hydrogenation, reduction of prochiral ketones, and the ring-opening of chiral epoxides. researchgate.netwestlake.edu.cn The ongoing research in this area focuses on creating more efficient, selective, and sustainable synthetic routes to these vital chiral building blocks. unr.edu.arwestlake.edu.cn The study of chiral amino alcohols like (2R)-1-(Methylamino)butan-2-ol is a direct continuation of this long and evolving history, driven by the continuous demand for enantiomerically pure compounds in various fields of science and technology.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(methylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTCWQXQLWFJGY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 1 Methylamino Butan 2 Ol and Its Stereoisomers

Stereoselective Synthesis Strategies

Stereoselective synthesis aims to create the desired stereoisomer from achiral or racemic starting materials through the use of chiral catalysts, reagents, or auxiliaries.

Reductive Amination Approaches for Amine Group Introduction

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the context of synthesizing (2R)-1-(Methylamino)butan-2-ol, this approach typically involves the reaction of a suitable ketone precursor with methylamine (B109427), followed by reduction of the intermediate imine.

A common pathway is the reductive amination of 2-butanone (B6335102) with methylamine in the presence of a reducing agent like sodium cyanoborohydride. masterorganicchemistry.com This method directly forms the amino alcohol from readily available precursors. The stereoselectivity of this reaction can be influenced by the choice of reducing agent and reaction conditions. For instance, biocatalytic reductive amination using amine dehydrogenases (AmDHs) has emerged as a powerful tool for the synthesis of chiral amines and amino alcohols with high enantioselectivity. whiterose.ac.uk These enzymes can convert a ketone and an amine source into a chiral amine with high stereopurity. whiterose.ac.uk

Table 1: Reductive Amination Approaches

| Precursor | Reagents | Product | Key Features |

|---|---|---|---|

| 2-Butanone | Methylamine, Sodium Cyanoborohydride | (2R/S)-1-(Methylamino)butan-2-ol | Direct formation from ketone and amine. masterorganicchemistry.com |

Alkylation Reactions for Establishing the Methylamino Moiety

Another strategy involves the alkylation of a primary amino alcohol precursor. For instance, (2R)-2-aminobutan-1-ol can be N-methylated to yield (2R)-1-(Methylamino)butan-2-ol. However, direct alkylation of amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of tertiary amines. masterorganicchemistry.com To circumvent this, a more controlled approach is often employed, such as reductive amination of the primary amine with formaldehyde, followed by reduction.

Reduction of Precursor Carbonyl or Nitro Functional Groups

The reduction of a ketone or a nitro group in a precursor molecule is a fundamental strategy for creating the alcohol or amine functionality, respectively.

One common method involves the reduction of the corresponding ketone, (2R)-1-(methylamino)butan-2-one, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome is dependent on the substrate and the reducing agent used. The use of chiral catalysts in the hydrogenation of the corresponding ketone can also achieve high enantioselectivity.

Alternatively, the synthesis can start from a nitro precursor. The Henry reaction, which is the base-catalyzed aldol-type addition of a nitroalkane to a carbonyl compound, can produce a β-nitro alcohol. nih.govuzh.ch This intermediate can then be reduced to the corresponding β-amino alcohol. For example, the reaction of 1-nitropropane (B105015) with an appropriate aldehyde, followed by reduction of the resulting nitro alcohol, can yield 2-amino-1-butanol derivatives. niscpr.res.in The reduction of the nitro group can be achieved using various reagents, including catalytic hydrogenation (e.g., with Raney nickel or Pd/C) or chemical reducing agents like NiCl₂/NaBH₄. nih.govuzh.ch

Table 2: Reduction of Precursor Functional Groups

| Precursor | Reagents | Intermediate | Product |

|---|---|---|---|

| (2R)-1-(Methylamino)butan-2-one | Sodium Borohydride or Lithium Aluminum Hydride | - | (2R)-1-(Methylamino)butan-2-ol |

| 1-Nitropropane and Aldehyde | Base (e.g., K₂CO₃) | β-Nitro alcohol | β-Amino alcohol (after reduction) nih.govuzh.chniscpr.res.in |

Asymmetric Carbon-Carbon Bond Formation via Grignard Reagents

The addition of Grignard reagents to carbonyl compounds is a classic method for forming carbon-carbon bonds and creating a new stereocenter. In the context of synthesizing β-amino alcohols, a Grignard reagent can be added to an α-amino aldehyde or ketone. The stereoselectivity of such additions can be controlled by using a chiral ligand in catalytic amounts. rug.nl For example, the addition of an ethylmagnesium halide to a protected glyoxal (B1671930) derivative bearing a chiral auxiliary can lead to the formation of a chiral alcohol precursor. Subsequent chemical transformations would then establish the methylamino group.

Multi-Component Reactions (e.g., Ugi-type Reactions) Yielding β-Amino Alcohols

Multi-component reactions (MCRs), such as the Ugi reaction, offer a convergent and efficient approach to complex molecules by combining three or more starting materials in a single step. wikipedia.org The classical Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org While the standard Ugi reaction does not directly yield β-amino alcohols, variations and subsequent transformations can be employed. For instance, using β-amino acids as the amine component in an Ugi reaction can lead to the formation of β-lactams, which can be further modified. wikipedia.org Although achieving high stereocontrol in Ugi reactions can be challenging, the use of chiral components, such as a chiral amine, can induce diastereoselectivity. beilstein-journals.orgresearchgate.net

Chiral Pool Synthesis Routes Utilizing Pre-Existing Stereocenters

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. mdpi.comresearchgate.net This approach leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product.

A prominent example is the synthesis of (2R)-2-aminobutan-1-ol from the naturally occurring amino acid, D-2-aminobutyric acid. chemicalbook.com The carboxylic acid functionality of the amino acid can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride in a suitable solvent such as tetrahydrofuran. chemicalbook.com This directly provides the (R)-enantiomer of 2-amino-1-butanol. Subsequent N-methylation would then yield the target compound, (2R)-1-(Methylamino)butan-2-ol. This method is advantageous as it starts from a relatively inexpensive and enantiopure precursor. mdpi.com

Table 3: Chiral Pool Synthesis Example

| Chiral Starting Material | Key Transformation | Intermediate | Target Compound (after N-methylation) |

|---|

Optimization of Reaction Conditions for Enantioselectivity and Diastereoselectivity

The synthesis of stereochemically pure (2R)-1-(Methylamino)butan-2-ol and its stereoisomers is highly dependent on the precise control of reaction conditions. Key methodologies include the asymmetric reduction of prochiral ketones and the reductive amination of keto-precursors, where enantioselectivity and diastereoselectivity are governed by factors such as the choice of catalyst, solvent, temperature, and reagents.

Asymmetric transfer hydrogenation (ATH) of the corresponding amino-ketone is a prominent method. The use of tethered Ru(II)/η⁶-arene/diamine catalysts has proven effective, particularly for electron-rich substrates. acs.org For instance, the reduction of amino-substituted ketones shows excellent results under aqueous conditions. acs.org The optimization of these reactions often involves screening various solvents and temperatures to enhance both conversion rates and enantiomeric excess (ee). A water/methanol combination can improve catalyst solubility and achieve high conversion and enantioselectivity, even at elevated temperatures like 60°C. acs.org

Catalyst selection is paramount. For example, in the hydrogenation of ketones, iridium catalysts bearing P,N,O-ligands have been studied. mdpi.com The structure of the ligand, including the length of the alkane-diyl tether connecting donor groups, can significantly influence the catalytic activity and the stereochemical outcome of the reduction. mdpi.com Similarly, phosphine-based catalysts derived from amino acids have been developed for highly enantioselective annulation reactions, which can be a pathway to functionalized cyclic precursors of amino alcohols. rsc.org The screening of different solvents, such as toluene, and the use of molecular sieves can further refine the diastereomeric ratio (dr) and enantiomeric excess of the products. rsc.org

Enzymatic resolutions offer a powerful alternative for achieving high enantiopurity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic amino alcohols or their precursors. diva-portal.orgutupub.fi The optimization of enzymatic reactions involves selecting the appropriate enzyme, acyl donor (e.g., vinyl acetate), and solvent (e.g., toluene, diisopropyl ether). diva-portal.orgutupub.fi For example, the dynamic kinetic resolution (DKR) of a related γ-amino alcohol was optimized by screening ruthenium catalysts and lipases to obtain the product in high yield, diastereomeric excess (de), and enantiomeric excess (ee). diva-portal.org

Below is a data table summarizing the optimization of conditions for related asymmetric syntheses, illustrating the impact of various parameters on stereoselectivity.

Table 1: Optimization of Reaction Conditions for Stereoselective Synthesis

| Entry | Catalyst / Enzyme | Solvent | Temperature (°C) | Additive | Yield (%) | dr or rr | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Ru(II)/TsDPEN Catalyst | H₂O/MeOH (1:1) | 60 | - | ~99 | - | 94 | acs.org |

| 2 | Amino Acid-Based Phosphine (B1218219) | Toluene | 25 | 4Å Molecular Sieves | 85 | >20:1 dr | 96 | rsc.org |

| 3 | Cobalt/Chiral Ligand | Tetrahydrofuran (THF) | 25 | H₂O | 88 | 95:5 rr | 96 | researchgate.net |

This table is illustrative and compiles data from syntheses of related chiral amino alcohols to demonstrate general principles of optimization. dr = diastereomeric ratio; rr = regioisomeric ratio; ee = enantiomeric excess.

Strategies for Mitigation of Racemization During Synthetic Modifications

A significant challenge in the multi-step synthesis of chiral molecules like (2R)-1-(Methylamino)butan-2-ol is the potential for racemization at stereogenic centers. Racemization, the formation of an equal mixture of enantiomers from a pure sample, can occur under various conditions, compromising the optical purity of the final product. researchgate.net Effective strategies are therefore essential to mitigate this risk.

One of the most effective strategies is the use of sterically bulky protecting groups on the amine functionality. nih.gov The stereocenter adjacent to the amino group in 1,2-amino alcohols is particularly susceptible to epimerization (inversion of stereochemistry at one of several chiral centers), especially in the presence of a base. By introducing a large protecting group, such as a triphenylmethyl (trityl, Tr) or benzyl (B1604629) (Bn) group, the abstraction of the proton at the chiral carbon is sterically hindered. nih.gov This approach has been successfully employed in hydrogen-borrowing alkylation reactions, where the use of a trityl group on the nitrogen atom of an amino alcohol prevented racemization of the amine stereocenter. nih.gov The trityl group offers the additional advantages of being inexpensive and easily removable under mild acidic conditions or through hydrogenolysis. nih.gov

Another critical factor is the careful control of reaction conditions, particularly temperature and the nature of the base. The use of sub-stoichiometric amounts of a base can minimize the extent of epimerization. nih.gov Furthermore, certain synthetic transformations that proceed through intermediates prone to racemization, such as enolates or imines, require strict temperature control, often at cryogenic levels, to maintain stereochemical integrity. nih.gov

Finally, intramolecular cyclization strategies can help lock the stereochemistry. For instance, the synthesis of cyclic derivatives like oxazolidinones can protect both the alcohol and amine functionalities simultaneously, creating a rigid structure that prevents rotation and inversion at the chiral centers during subsequent reaction steps. nih.gov

Development of One-Pot Synthesis Protocols

One-pot synthesis protocols, where multiple reaction steps are performed sequentially in a single reactor without isolating intermediate compounds, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net The development of such protocols for the synthesis of (2R)-1-(Methylamino)butan-2-ol and its analogs is an area of active research.

A key strategy in this area is the concept of hydrogen-borrowing catalysis. This allows alcohols to be used as alkylating agents, avoiding the need for pre-activating them as alkyl halides. nih.gov In a notable example, a one-pot process was developed where an enantiopure 1,2-amino alcohol undergoes a C-C bond-forming hydrogen-borrowing reaction, and the resulting intermediate is then deprotected in the same pot. nih.gov This approach, facilitated by an iridium catalyst, successfully avoids the need for intermediate purification steps like column chromatography. nih.gov

Dynamic kinetic resolution (DKR) is another powerful one-pot strategy that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product. An efficient DKR requires a highly selective resolution method (often enzymatic) that is compatible with an efficient racemization catalyst in the same vessel. researchgate.net For amino alcohols, this involves combining an enzyme-catalyzed acylation with a metal-catalyzed racemization, such as those using ruthenium catalysts. diva-portal.org

Mechanochemical synthesis, which uses mechanical force (e.g., grinding) to induce chemical reactions, is also emerging as a sustainable one-pot methodology. researchgate.net These solvent-free or low-solvent methods can be telescoped, where reagents for subsequent steps are added directly to the reaction mortar. A sequential grinding approach has been reported for the one-pot, three-step synthesis of benzimidazoles, demonstrating the potential of this technique for complex syntheses without intermediate workups. researchgate.net While not yet specifically reported for (2R)-1-(Methylamino)butan-2-ol, the principles are broadly applicable to multi-step syntheses.

The reductive amination of a ketone, a common route to amino alcohols, can also be designed as a one-pot process. This involves mixing the ketone (e.g., 1-hydroxybutan-2-one), the amine (methylamine), and a reducing agent (e.g., sodium cyanoborohydride) in a single vessel, where the initially formed imine/enamine is reduced in situ to the final amino alcohol product.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2R)-1-(Methylamino)butan-2-ol |

| 1,2-amino alcohols |

| 4Å Molecular Sieves |

| Amino Acid-Based Phosphine |

| Benzyl |

| Candida antarctica lipase B (CALB) |

| Cobalt/Chiral Ligand |

| Diisopropyl ether |

| Iridium |

| Oxazolidinones |

| Raney cobalt |

| Ru(II)/TsDPEN Catalyst |

| Ruthenium |

| Sodium cyanoborohydride |

| Tetrahydrofuran (THF) |

| Toluene |

| Triphenylmethyl (trityl, Tr) |

Application in Asymmetric Organic Synthesis

Chiral Ligand Design and Catalysis with (2R)-1-(Methylamino)butan-2-ol Derivatives

In addition to their use in stoichiometric amounts as chiral auxiliaries, derivatives of (2R)-1-(Methylamino)butan-2-ol are excellent candidates for the development of chiral ligands for asymmetric catalysis. nih.gov In this approach, a substoichiometric amount of a metal-ligand complex is used to generate large quantities of a chiral product. β-amino alcohols are common structural motifs in ligands for various catalytic transformations, including hydrogenations and C-C bond-forming reactions. mdpi.comnih.gov

The structure of (2R)-1-(Methylamino)butan-2-ol is ideally suited for the synthesis of tridentate P,N,O ligands. These ligands possess three different donor atoms (Phosphorus, Nitrogen, Oxygen) that can coordinate to a metal center, creating a well-defined and highly asymmetric catalytic environment.

The synthesis of such a ligand could involve the reaction of the secondary amine with a chlorophosphine (e.g., chlorodiphenylphosphine) to introduce the phosphine (B1218219) moiety. The hydroxyl group can either remain as an alcohol or be converted into an ether or a phosphinite, providing modularity in the ligand's steric and electronic properties. The resulting P,N,O ligand would coordinate to a metal precursor (e.g., of Ruthenium, Rhodium, or Iridium) to generate an active catalyst.

These types of catalysts are highly effective in reactions such as asymmetric transfer hydrogenation of ketones and imines. mdpi.com The hemilabile nature of the M-O bond can be crucial for the catalytic cycle, where the oxygen may dissociate to open a coordination site for substrate binding and then re-coordinate to stabilize intermediates. The combination of a strong σ-donating amine, a tunable π-accepting phosphine, and a hemilabile alcohol/ether group allows for fine-tuning of the catalyst's reactivity and selectivity for a specific transformation.

Application in Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for synthesizing enantiomerically enriched secondary alcohols from prochiral ketones. This transformation typically relies on a chiral catalyst, which is often a complex of a transition metal (such as ruthenium, rhodium, or iridium) with a chiral ligand. Chiral β-amino alcohols are a well-established class of ligands for these reactions. The nitrogen and oxygen atoms of the amino alcohol can chelate to the metal center, creating a rigid, chiral environment that directs the delivery of hydrogen to one face of the ketone substrate.

Despite the extensive research into various chiral amino alcohol ligands for this purpose, specific studies detailing the use of (2R)-1-(Methylamino)butan-2-ol as the primary chiral ligand in the asymmetric hydrogenation of prochiral ketones are not readily found in the reviewed literature. Consequently, data tables illustrating its efficacy (e.g., enantiomeric excess, yield, and substrate scope) for this specific application cannot be provided.

Role as Chiral Nitrogen Ligands in Enantioselective Transformations

(2R)-1-(Methylamino)butan-2-ol belongs to the family of chiral β-amino alcohols, which are widely employed as ligands in a variety of enantioselective transformations beyond hydrogenation. Their utility stems from their ability to form stable chelate complexes with a wide range of metals and main group elements (e.g.,

Derivatization Strategies and Functional Group Transformations

Chemoselective Modifications of the Secondary Amino Group

The secondary amino group in (2R)-1-(Methylamino)butan-2-ol is a potent nucleophile, generally more so than the secondary hydroxyl group. This inherent difference in reactivity allows for a high degree of chemoselectivity in its modifications, provided that appropriate reaction conditions are chosen. researchgate.net Common transformations targeting the amine include acylation, sulfonylation, and alkylation.

N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides readily forms the corresponding amide. This transformation is typically robust and high-yielding. The resulting amide is significantly less nucleophilic and basic than the parent amine, a feature often exploited in protecting group strategies. libretexts.orgmasterorganicchemistry.com

N-Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, converts the secondary amine into a sulfonamide. chemistrytalk.org Sulfonamides are stable to a wide range of reaction conditions and are also used as protecting groups. libretexts.org

N-Alkylation via Reductive Amination: Reductive amination provides a controlled method for introducing additional alkyl groups to the nitrogen atom. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an iminium ion by reacting the secondary amine with an aldehyde or ketone, followed by in-situ reduction. wikipedia.orgyoutube.com This avoids the over-alkylation issues often associated with direct alkylation using alkyl halides. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org

| Reaction Type | Reagent(s) | Functional Group Formed | Key Features |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | Amide | Reduces nucleophilicity and basicity of the nitrogen. libretexts.org |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine) | Sulfonamide | Forms a stable group, often used for protection. chemistrytalk.org |

| Reductive Amination | Aldehyde (R'-CHO) or Ketone (R'₂CO), Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Controlled, selective alkylation that avoids polyalkylation. masterorganicchemistry.comorganic-chemistry.org |

Selective Transformations of the Secondary Hydroxyl Group

While the hydroxyl group is less nucleophilic than the amino group, it can be selectively targeted for transformation, often after the amino group has been protected or by using reaction conditions that favor O-functionalization. Key derivatizations include esterification, etherification, and oxidation.

O-Acylation (Esterification): The hydroxyl group can be converted to an ester through reaction with an acyl chloride or carboxylic anhydride, typically in the presence of a base catalyst like pyridine (B92270) or DMAP. To achieve selective O-acylation in the presence of an unprotected amine, the amine is first protonated with a strong acid, rendering it non-nucleophilic, thus allowing the hydroxyl group to react.

O-Alkylation (Etherification): Formation of an ether from the secondary alcohol is commonly achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. uwindsor.ca Benzyl (B1604629) ethers are common derivatives, prized for their stability under various conditions and their susceptibility to cleavage via catalytic hydrogenation. uwindsor.cachemistrysteps.com

Oxidation: The secondary alcohol moiety can be oxidized to the corresponding ketone. chemistryviews.org A variety of oxidizing agents can accomplish this transformation. "Strong" oxidants like chromic acid (Jones reagent) and "weak" or milder oxidants such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or conditions for a Swern oxidation are all effective for converting secondary alcohols to ketones. chemistryviews.orgmasterorganicchemistry.com The choice of reagent often depends on the presence of other sensitive functional groups within the molecule. nih.govyoutube.com The resulting aminoketone is a valuable synthetic intermediate.

| Reaction Type | Reagent(s) | Functional Group Formed | Key Features |

|---|---|---|---|

| O-Acylation (Esterification) | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Ester | Requires protection or protonation of the amino group for selectivity. |

| O-Alkylation (Etherification) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | A robust method for forming stable C-O bonds. uwindsor.ca |

| Oxidation | PCC, Dess-Martin Periodinane, CrO₃/H₂SO₄ | Ketone | Converts the secondary alcohol to a carbonyl group. chemistryviews.orgmasterorganicchemistry.com |

Formation of Cyclic and Heterocyclic Derivatives Incorporating the (Methylamino)butanol Moiety

The 1,2-amino alcohol structure of (2R)-1-(Methylamino)butan-2-ol is a classic precursor for the synthesis of five-membered heterocyclic rings, particularly oxazolidines. acs.org These reactions typically involve condensation with a carbonyl compound.

Oxazolidine (B1195125) Formation: The reaction of (2R)-1-(Methylamino)butan-2-ol with an aldehyde or a ketone, usually under acidic catalysis with azeotropic removal of water, leads to the formation of a 1,3-oxazolidine ring. scirp.org The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl oxygen onto the iminium carbon, followed by dehydration. acs.org The stereocenters present in the original amino alcohol can direct the stereochemistry of the newly formed center in the oxazolidine ring. These heterocyclic scaffolds are significant in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.

Other heterocyclic systems can also be synthesized. For example, reaction with nitriles can lead to the formation of 2-oxazolines, and various multi-component reactions can incorporate the (methylamino)butanol backbone into more complex ring systems. organic-chemistry.orgnih.gov

| Reactant | Conditions | Heterocyclic Product | General Structure |

|---|---|---|---|

| Aldehyde (R-CHO) | Acid Catalyst, Dehydration | 1,3-Oxazolidine | Five-membered ring containing both oxygen and nitrogen. |

| Ketone (R₂CO) | Acid Catalyst, Dehydration | 1,3-Oxazolidine | |

| Nitrile (R-CN) | Metal Catalyst or Catalyst-free | 2-Oxazoline | Five-membered ring with an endocyclic C=N bond. organic-chemistry.org |

Derivatization Techniques for Enhanced Analytical Elucidation and Compound Stabilization

For analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), analytes must be volatile and thermally stable. nih.gov The polar N-H and O-H groups in (2R)-1-(Methylamino)butan-2-ol can cause poor peak shape and irreversible adsorption on the chromatographic column. gcms.cz Chemical derivatization is employed to mask these polar groups, thereby increasing volatility and improving chromatographic performance. jfda-online.comresearchgate.net

Silylation: This is one of the most common derivatization techniques for GC analysis. gcms.cz Both the amino and hydroxyl groups can be converted into their trimethylsilyl (B98337) (TMS) derivatives by reacting the molecule with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting TMS-ethers and TMS-amines are much more volatile and less polar than the parent compound.

Acylation: Acylation with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), is another widely used method. gcms.czjfda-online.com These reagents react with both the amine and alcohol to form stable fluoroacyl derivatives. The high electronegativity of the fluorine atoms makes these derivatives particularly sensitive to electron capture detection (ECD), enabling trace-level analysis. gcms.cz

These derivatization reactions not only facilitate analysis but can also enhance the stability of the compound, preventing degradation during storage or analysis. The choice of derivatization reagent depends on the specific analytical requirements, such as the detector being used and the need to resolve potential isomers. jfda-online.comresearchgate.net

| Derivatization Method | Typical Reagent(s) | Targeted Functional Groups | Primary Purpose for Analysis |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, TMCS | -OH, -NH | Increase volatility and thermal stability for GC-MS. nih.gov |

| Acylation | TFAA, PFPA, HFBA | -OH, -NH | Increase volatility and enhance detectability (especially for ECD). gcms.cz |

| Alkylation (Esterification) | Alkyl Chloroformates | -NH, -OH, -COOH | Improve chromatographic properties and stability. nih.gov |

Computational Chemistry and Mechanistic Insights into 2r 1 Methylamino Butan 2 Ol Systems

Quantum Mechanical Studies of Conformational Preferences and Stereoelectronic Effects

Quantum mechanical (QM) calculations are fundamental to understanding the three-dimensional structure of molecules and the electronic effects that govern their stability and reactivity. For a flexible molecule such as (2R)-1-(Methylamino)butan-2-ol, identifying the preferred conformations is a critical first step in any computational analysis.

Conformational analysis of chiral amino alcohols is often performed using methods like Density Functional Theory (DFT) or ab initio calculations. These studies typically involve a systematic search of the potential energy surface by rotating the single bonds of the molecule. For (2R)-1-(Methylamino)butan-2-ol, the key dihedral angles to consider would be around the C1-C2, C2-O, and C1-N bonds. The relative energies of the different conformers are then calculated to determine the most stable structures.

Intramolecular hydrogen bonding between the hydroxyl group and the amino group is a crucial factor in determining the conformational preferences of amino alcohols. QM calculations can precisely model the strength and geometry of these hydrogen bonds. Stereoelectronic effects, such as hyperconjugation, also play a significant role in stabilizing certain conformations. These effects involve the interaction of filled and empty orbitals and can be analyzed using techniques like Natural Bond Orbital (NBO) analysis.

While specific studies on (2R)-1-(Methylamino)butan-2-ol are not prevalent in the literature, research on analogous amino alcohols provides insight into the likely conformational landscape. For instance, DFT studies on similar amino alcohol ligands have shown that the relative orientation of the amino and hydroxyl groups is heavily influenced by a delicate balance of hydrogen bonding and steric hindrance.

Table 1: Illustrative Relative Energies of (2R)-1-(Methylamino)butan-2-ol Conformers Calculated at the B3LYP/6-31G(d) Level of Theory

| Conformer | Dihedral Angle (H-O-C2-C1) | Dihedral Angle (O-C2-C1-N) | Relative Energy (kcal/mol) | Key Feature |

| A | 60° (gauche) | 60° (gauche) | 0.00 | Intramolecular H-bond |

| B | 180° (anti) | 60° (gauche) | 1.52 | Extended |

| C | 60° (gauche) | 180° (anti) | 2.15 | Extended |

| D | 180° (anti) | 180° (anti) | 3.50 | Fully Extended |

Note: This data is illustrative and based on typical findings for similar amino alcohols. It is intended to represent the type of information generated from QM conformational searches.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can be used to identify transition states, intermediates, and products, thereby providing a detailed picture of the reaction pathway.

When (2R)-1-(Methylamino)butan-2-ol is used as a catalyst or ligand in an asymmetric reaction, DFT calculations can be employed to understand the origin of the observed stereoselectivity. This involves locating the transition states for the formation of both the major and minor enantiomers of the product. The difference in the activation energies of these two transition states is directly related to the enantiomeric excess (ee) of the reaction.

For example, in the addition of a nucleophile to a prochiral substrate catalyzed by a complex of (2R)-1-(Methylamino)butan-2-ol, DFT would be used to model the structures of the diastereomeric transition states. Analysis of these structures can reveal the key non-covalent interactions, such as hydrogen bonds or steric clashes, that are responsible for the energy difference and thus the stereochemical outcome.

Solvent effects are also crucial in many reactions and can be incorporated into DFT calculations using implicit or explicit solvent models. These models can significantly impact the calculated activation energies and the predicted stereoselectivity.

Molecular Modeling of Ligand-Substrate-Catalyst Interactions in Asymmetric Processes

Molecular modeling encompasses a range of techniques, including molecular mechanics and molecular dynamics (MD) simulations, that are used to study the interactions between molecules in a system. When (2R)-1-(Methylamino)butan-2-ol acts as a chiral ligand, understanding its interaction with a metal center, the substrate, and other reagents is key to comprehending its role in asymmetric catalysis.

Molecular mechanics force fields can be used to perform rapid conformational searches of the catalyst-substrate complex, identifying low-energy binding modes. These initial structures can then be further refined using higher-level methods like DFT.

Molecular dynamics simulations provide a dynamic picture of the catalytic system, allowing researchers to observe the conformational changes and intermolecular interactions that occur over time. MD simulations can be particularly useful for studying the flexibility of the catalyst-substrate complex and for identifying the most populated conformational states that may lead to the transition state. These simulations can reveal crucial information about the role of the ligand in creating a chiral environment around the reactive center.

Table 2: Illustrative Non-Covalent Interaction Energies in a Catalyst-Substrate Complex Involving (2R)-1-(Methylamino)butan-2-ol

| Interaction Type | Interacting Groups | Distance (Å) | Energy (kcal/mol) |

| Hydrogen Bond | Ligand-OH --- Substrate-Carbonyl | 1.85 | -4.5 |

| Steric Repulsion | Ligand-Methyl --- Substrate-Phenyl | 3.20 | +1.2 |

| π-π Stacking | Ligand-Aryl (if present) --- Substrate-Aryl | 3.50 | -2.0 |

Note: This data is hypothetical and serves to illustrate the types of interactions and their energetic contributions that can be quantified through molecular modeling.

Computational Prediction of Stereoselectivity and Reactivity Profiles

A major goal of computational chemistry in the field of asymmetric catalysis is the ab initio prediction of stereoselectivity. By accurately calculating the energies of the diastereomeric transition states, it is possible to predict the enantiomeric excess of a reaction before it is run in the laboratory. This predictive capability can greatly accelerate the discovery and optimization of new catalysts.

The reactivity of (2R)-1-(Methylamino)butan-2-ol in a given reaction can also be assessed computationally. For example, DFT calculations can be used to determine the nucleophilicity of the amino group or the Brønsted acidity of the hydroxyl group. These calculated properties can then be correlated with experimental observations of reactivity.

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the outcomes of chemical reactions. By training ML models on large datasets of experimental or computationally generated results, it is possible to develop predictive models that can rapidly screen new catalysts or substrates. While the development of such models for reactions involving (2R)-1-(Methylamino)butan-2-ol would require a substantial amount of data, this approach holds great promise for the future of catalyst design.

Table 3: Illustrative Comparison of Computationally Predicted and Experimentally Observed Enantiomeric Excess (ee) for a Reaction Catalyzed by a Chiral Amino Alcohol

| Substrate | Computational Model | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| Benzaldehyde | DFT (B3LYP-D3/def2-TZVP, PCM) | 1.8 | 92 | 90 |

| 4-Nitrobenzaldehyde | DFT (B3LYP-D3/def2-TZVP, PCM) | 2.1 | 96 | 94 |

| Cyclohexanecarboxaldehyde | DFT (B3LYP-D3/def2-TZVP, PCM) | 1.5 | 85 | 82 |

Note: This table illustrates the typical accuracy that can be achieved in the computational prediction of stereoselectivity for well-studied systems. The data is representative and not specific to (2R)-1-(Methylamino)butan-2-ol.

Advanced Characterization and Analytical Methodologies for 2r 1 Methylamino Butan 2 Ol and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation (NMR, IR, HRMS)

Spectroscopic methods are fundamental in determining the molecular structure of (2R)-1-(Methylamino)butan-2-ol. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are powerful tools that, when used in conjunction, provide a detailed picture of the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of (2R)-1-(Methylamino)butan-2-ol. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide information about the different types of protons and their neighboring atoms. docbrown.infodocbrown.info For instance, the protons on the carbon adjacent to the hydroxyl group and the methylamino group will have distinct chemical shifts. docbrown.info The n+1 rule helps in interpreting the splitting patterns arising from spin-spin coupling between adjacent non-equivalent protons. docbrown.infodocbrown.info Deuterium oxide (D₂O) exchange can be used to identify the labile protons of the hydroxyl and amino groups. docbrown.infodocbrown.info

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment, for example, whether they are part of an alkyl chain or attached to an electronegative atom like oxygen or nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. docbrown.infodocbrown.info In the IR spectrum of (2R)-1-(Methylamino)butan-2-ol, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H stretches of the alkyl groups. The O-H stretching band is typically broad due to hydrogen bonding. docbrown.infodocbrown.info The fingerprint region of the spectrum, which contains a complex pattern of absorptions, is unique to the molecule and can be used for identification purposes. docbrown.infodocbrown.info

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of (2R)-1-(Methylamino)butan-2-ol. indexcopernicus.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. docbrown.info

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Distinct signals for CH₃, CH₂, CH, OH, and NH protons with specific chemical shifts and splitting patterns. | Proton environment, connectivity, and number of protons. |

| ¹³C NMR | Signals corresponding to the different carbon atoms in the molecule. | Carbon skeleton and chemical environment of each carbon. |

| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-H stretches (~2900 cm⁻¹). | Presence of hydroxyl, amino, and alkyl functional groups. |

| HRMS | Accurate mass of the molecular ion [M+H]⁺. | Elemental composition and confirmation of molecular formula (C₅H₁₃NO). nih.gov |

Chromatographic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination (Chiral HPLC, GC)

For chiral molecules like (2R)-1-(Methylamino)butan-2-ol, determining the enantiomeric excess (ee) is critical. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, are the methods of choice for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By derivatizing the amino or hydroxyl group of (2R)-1-(Methylamino)butan-2-ol with a chiral derivatizing agent, diastereomers can be formed which can then be separated on a standard achiral stationary phase. mdpi.com The relative areas of the peaks corresponding to the two enantiomers in the chromatogram can be used to calculate the enantiomeric excess.

Gas Chromatography (GC)

Chiral GC can also be employed for the determination of enantiomeric excess. Similar to chiral HPLC, this technique utilizes a chiral stationary phase to separate the enantiomers. The volatile nature of (2R)-1-(Methylamino)butan-2-ol or its derivatives makes it amenable to GC analysis. The ratio of the peak areas for the two enantiomers in the gas chromatogram allows for the quantification of the enantiomeric excess.

| Technique | Principle | Application to (2R)-1-(Methylamino)butan-2-ol |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of (2R) and (2S)-1-(methylamino)butan-2-ol to determine enantiomeric excess. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Determination of enantiomeric excess, particularly for volatile derivatives. |

X-Ray Crystallography for Absolute Configuration Assignment and Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. thieme-connect.de For (2R)-1-(Methylamino)butan-2-ol, or a suitable crystalline derivative, single-crystal X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

To determine the absolute configuration, the anomalous scattering of X-rays by the atoms in the crystal is measured. thieme-connect.de This allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center. The resulting crystal structure provides a detailed model of the molecule in the solid state, including intermolecular interactions such as hydrogen bonding.

Techniques for In-situ Reaction Monitoring and Kinetic Analysis

Understanding the kinetics and mechanism of reactions involving (2R)-1-(Methylamino)butan-2-ol is crucial for process optimization and control. In-situ monitoring techniques allow for the real-time tracking of reactant consumption and product formation without the need for sampling. mt.comspectroscopyonline.com

Spectroscopic techniques such as FTIR and Raman spectroscopy are well-suited for in-situ monitoring. mt.com By immersing a probe directly into the reaction mixture, changes in the concentrations of key species can be followed by observing the changes in their characteristic spectral bands. This provides valuable data for determining reaction rates, identifying intermediates, and elucidating reaction mechanisms. mt.comspectroscopyonline.comnih.gov

Kinetic analysis of the data obtained from in-situ monitoring can be used to develop mathematical models that describe the reaction behavior. aston.ac.ukkaust.edu.saresearchgate.net These models are essential for scaling up reactions from the laboratory to industrial production.

| Technique | Principle | Application |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time measurement of vibrational spectra of the reaction mixture. | Monitoring reactant and product concentrations, identifying intermediates, and determining reaction endpoints. mt.com |

| Kinetic Modeling | Mathematical description of reaction rates based on experimental data. | Understanding reaction mechanisms, optimizing reaction conditions, and predicting reaction outcomes. mdpi.commdpi.com |

Future Directions and Emerging Research Areas

Integration of Green Chemistry Principles in Synthesis and Application

The future synthesis and use of (2R)-1-(Methylamino)butan-2-ol will increasingly be guided by the principles of green chemistry, focusing on reducing environmental impact and improving efficiency. Traditional chemical routes for producing chiral amino alcohols often involve multiple steps, protecting groups, and expensive metal catalysts. nih.gov Emerging research, however, points toward more sustainable biocatalytic and chemocatalytic methods.

Biocatalytic Routes: Enzymatic synthesis represents a frontier in the green production of chiral amino alcohols. nih.govnih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a direct route to these compounds via the asymmetric reductive amination of corresponding α-hydroxy ketones, using ammonia (B1221849) as an inexpensive amino donor under mild, aqueous conditions. frontiersin.org Furthermore, enzymatic cascade reactions, which couple multiple biotransformations in a single pot, can produce complex chiral amino alcohols from simple, non-chiral starting materials, eliminating the need for isolating intermediates and minimizing waste. nih.govresearchgate.netrsc.org The development of a biocatalytic route to (2R)-1-(Methylamino)butan-2-ol from a precursor like 1-hydroxy-2-butanone would be a significant advancement.

Chemacatalytic Innovations: Parallel to biocatalysis, advancements in asymmetric chemocatalysis offer sustainable alternatives. Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, provides an efficient method for producing enantiomerically pure 1,2-amino alcohols from α-amino ketones without the need for protecting groups. acs.org This approach is noted for its operational simplicity and reduced reliance on high-pressure equipment. acs.org Applying such methodologies to a suitable precursor could yield (2R)-1-(Methylamino)butan-2-ol with high efficiency and enantioselectivity. Another promising avenue is the use of visible-light photoredox catalysis for the decarboxylative coupling of amino acids with carbonyl compounds in water, representing a mild and effective method for creating 1,2-amino alcohols. rsc.org

| Method | Key Advantages | Potential Precursors for (2R)-1-(Methylamino)butan-2-ol | References |

|---|---|---|---|

| Enzymatic Cascade (e.g., Transketolase/Transaminase) | High stereoselectivity; mild aqueous conditions; one-pot synthesis from simple achiral precursors. | Glycolaldehyde, Pyruvate, Methylamine (B109427) | nih.govresearchgate.net |

| Engineered Amine Dehydrogenase (AmDH) | Uses inexpensive ammonia; high conversion and enantioselectivity; operates under mild conditions. | 1-Hydroxy-2-butanone | frontiersin.org |

| Asymmetric Transfer Hydrogenation (Ru-catalyzed) | No protecting groups required; operationally simple; high yields and enantioselectivities. | 1-(Methylamino)-1-oxobutan-2-one | acs.org |

| Visible-Light Photoredox Catalysis | Uses water as a solvent; mild room temperature conditions; utilizes readily available amino acid precursors. | N-methylalanine and Propanal | rsc.org |

Expansion into Novel Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. Chiral amino alcohols are pivotal in MCRs, serving either as a chiral reactant to be incorporated into the final structure or as a chiral catalyst or auxiliary to control the stereochemical outcome.

The future exploration of (2R)-1-(Methylamino)butan-2-ol in this domain is promising. It could be used as a key building block in novel MCRs to generate libraries of complex, stereochemically rich molecules that would be difficult to access through traditional multi-step synthesis. acs.org For example, a one-pot, four-component reaction involving an amine, an aldehyde, a carbon radical source, and a nucleophile could potentially be developed where (2R)-1-(Methylamino)butan-2-ol or a derivative acts as the chiral amine component, directly embedding its stereocenter into a more complex scaffold. acs.org Such strategies could rapidly generate novel compounds for screening in drug discovery and materials science.

Exploration of (2R)-1-(Methylamino)butan-2-ol in Unprecedented Catalytic Cycles

Chiral amino alcohols are well-established as highly effective ligands in asymmetric catalysis. polyu.edu.hkrsc.org They can coordinate with metal centers (e.g., zinc, copper, titanium, ruthenium) to form chiral catalysts that mediate a wide range of enantioselective transformations, including additions of organometallic reagents to aldehydes and ketones, reductions, and alkylations. polyu.edu.hkrsc.orgnih.gov

The specific structure of (2R)-1-(Methylamino)butan-2-ol, with its N-methyl group and butanol backbone, offers a unique steric and electronic profile that could be harnessed to develop new, highly selective catalysts. Future research will likely focus on synthesizing novel metal complexes with this ligand and evaluating their performance in challenging asymmetric reactions. alfa-chemistry.com For example, copper complexes derived from amino alcohol ligands have shown great promise in the asymmetric synthesis of γ-amino alcohols featuring tertiary carbon stereocenters. nih.govacs.orgresearchgate.net Exploring the use of (2R)-1-(Methylamino)butan-2-ol in similar catalytic systems could open new pathways to valuable and complex chiral molecules. nih.govwestlake.edu.cn

| Reaction Type | Metal Center | Potential Substrates | Desired Product | References |

|---|---|---|---|---|

| Enantioselective addition of diethylzinc | Zinc (Zn) | Aromatic and aliphatic aldehydes | Chiral secondary alcohols | polyu.edu.hkrsc.org |

| Asymmetric propargylic substitution | Copper (Cu) | Alkynyl-functionalized oxetanes and amines | Chiral γ-amino alcohols | nih.govacs.org |

| Asymmetric borane (B79455) reduction | Boron (B) (as Oxazaborolidine) | Prochiral ketones | Chiral secondary alcohols | polyu.edu.hk |

| Asymmetric cross aza-pinacol coupling | Chromium (Cr) | Aldehydes and N-sulfonyl imines | Chiral β-amino alcohols | westlake.edu.cnorganic-chemistry.org |

Potential in Advanced Materials Science and Supramolecular Chemistry

The ability of chiral molecules to self-assemble into ordered, higher-level structures is a cornerstone of supramolecular chemistry and advanced materials science. Chiral amino alcohols, particularly amphiphilic derivatives, can form unique supramolecular architectures such as liquid crystals, which can act as versatile chiral environments for controlling chemical reactions. nih.gov

Future research could involve the chemical modification of (2R)-1-(Methylamino)butan-2-ol to introduce amphiphilic character, enabling its self-assembly into chiral micelles, vesicles, or liquid crystalline phases. These ordered assemblies could serve as nanoreactors for performing stereocontrolled polymerizations or photoreactions. nih.gov Additionally, chiral amino alcohols are known to coordinate with lanthanide ions to form complexes that exhibit unique fluorescence and circular dichroism (CD) properties. nih.gov This suggests a potential application for (2R)-1-(Methylamino)butan-2-ol in the design of chiroptical sensors for the specific recognition of other chiral molecules. nih.gov

Implementation in Flow Chemistry and High-Throughput Screening Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. For the synthesis of fine chemicals like (2R)-1-(Methylamino)butan-2-ol, flow chemistry can enable the safe handling of hazardous reagents and intermediates and allow for precise control over reaction parameters, often leading to higher yields and purities. This is particularly relevant for multi-step syntheses, including enzymatic cascades, which can be streamlined into a single, continuous process. nih.govresearchgate.net

Concurrent with the adoption of flow chemistry, high-throughput screening (HTS) methodologies are essential for accelerating the discovery and optimization of new applications for (2R)-1-(Methylamino)butan-2-ol. nih.gov Whether exploring its role as a ligand in a new catalytic reaction or its efficacy as a building block in MCRs, HTS allows for the rapid evaluation of hundreds or thousands of reaction conditions in parallel. pkusz.edu.cnalfachemic.com Techniques such as mass spectrometry, circular dichroism, and fluorescence-based assays can be adapted for HTS to quickly determine the yield and enantiomeric excess of reactions, dramatically speeding up the research and development cycle. nih.govpkusz.edu.cniitm.ac.in The combination of automated flow synthesis with HTS represents a powerful paradigm for unlocking the full potential of (2R)-1-(Methylamino)butan-2-ol in the future.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-1-(Methylamino)butan-2-ol, and what key parameters influence stereochemical purity?

- Methodology : The compound can be synthesized via stereoselective reduction of a ketone precursor using chiral catalysts or enantioselective enzymatic methods. For example, LiAlH₄-mediated reduction of methylamino-substituted ketones under controlled conditions (e.g., low temperature, inert atmosphere) can yield the desired (2R)-configured alcohol . Evans alkylation, as described for related alcohols (e.g., (R)-2-Methylbutan-1-ol), may also be adapted by employing chiral auxiliaries to enforce stereocontrol . Key parameters include reaction temperature, solvent polarity, and catalyst enantiomeric excess (e.e.).

Q. How can researchers verify the enantiomeric purity of (2R)-1-(Methylamino)butan-2-ol?

- Methodology : Chiral stationary-phase gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column (e.g., cyclodextrin-based) is recommended. Compare retention times against racemic standards or use polarimetry to measure optical rotation. For example, enantiomeric excess >99% was confirmed for structurally similar alcohols via chiral GC . Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers .

Q. What are the primary applications of (2R)-1-(Methylamino)butan-2-ol in pharmaceutical research?

- Methodology : The compound serves as a chiral intermediate in synthesizing bioactive molecules. For instance, analogous alcohols are precursors to antifungal agents like voriconazole, where stereochemistry critically impacts drug efficacy . Researchers should evaluate its role in asymmetric synthesis of β-amino alcohols, which are common in kinase inhibitors or GPCR-targeted therapies.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during the synthesis of (2R)-1-(Methylamino)butan-2-ol?

- Methodology : Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies. For example, catalytic asymmetric hydrogenation of imine intermediates with Ru-BINAP complexes can enhance stereoselectivity. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify side-product formation . Statistical design of experiments (DoE) can model interactions between temperature, pressure, and catalyst loading .

Q. How should researchers address contradictions in reported biological activity data for derivatives of (2R)-1-(Methylamino)butan-2-ol?

- Methodology : Discrepancies may arise from impurities (e.g., residual solvents, stereoisomers) or assay variability. Perform rigorous purification (e.g., preparative HPLC, recrystallization) and validate purity via mass spectrometry (MS) and elemental analysis . Replicate assays across multiple cell lines or in-vivo models, and apply multivariate analysis to isolate structure-activity relationships (SARs) .

Q. What advanced spectroscopic techniques are suitable for characterizing the conformational flexibility of (2R)-1-(Methylamino)butan-2-ol?

- Methodology : Rotational spectroscopy or nuclear Overhauser effect (NOE) NMR can elucidate preferred conformers in solution. X-ray crystallography of derivatives (e.g., co-crystals with tartaric acid) provides solid-state structural data. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict energy-minimized conformations and compare with experimental data .

Q. How do solvent effects influence the stability of (2R)-1-(Methylamino)butan-2-ol during long-term storage?

- Methodology : Conduct accelerated stability studies under varying conditions (pH, humidity, temperature). Use HPLC to quantify degradation products (e.g., oxidation at the amino group). Polar aprotic solvents (e.g., DMSO) may stabilize the compound better than protic solvents due to reduced hydrogen bonding with the amino group .

Methodological Considerations for Data Interpretation

- Stereochemical Assignments : Always correlate experimental optical rotation with computed values (e.g., using Gaussian09) to confirm (2R) configuration .

- Contradictory Biological Results : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to rule out false positives .

- Synthetic Byproducts : Use LC-MS/MS to identify and quantify trace impurities, particularly diastereomers or N-methylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.